molecular formula C19H33NO3Si B6314668 Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate CAS No. 699020-11-6

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate

Cat. No.: B6314668
CAS No.: 699020-11-6
M. Wt: 351.6 g/mol
InChI Key: FXTMLHUZIBNOJH-UHFFFAOYSA-N
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Properties

IUPAC Name

benzyl N-[5-[tert-butyl(dimethyl)silyl]oxypentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3Si/c1-19(2,3)24(4,5)23-15-11-7-10-14-20-18(21)22-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMLHUZIBNOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection of 5-Amino-1-Pentanol

The primary amine of 5-amino-1-pentanol is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA). This step ensures chemoselective protection of the amine while leaving the hydroxyl group available for subsequent silylation.

Silylation of the Hydroxyl Group

The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) under inert atmosphere. Imidazole is employed as a base to neutralize HCl generated during the reaction, preventing acid-catalyzed side reactions. The silylation proceeds quantitatively at 0°C, with gradual warming to room temperature to ensure complete conversion.

Reaction Equation:

5-(Benzyloxycarbonylamino)-1-pentanol+TBSClimidazole, DCMBenzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate+HCl\text{5-(Benzyloxycarbonylamino)-1-pentanol} + \text{TBSCl} \xrightarrow{\text{imidazole, DCM}} \text{this compound} + \text{HCl}

Detailed Experimental Procedure

Materials and Conditions

  • Starting Material : 5-(Benzyloxycarbonylamino)-1-pentanol (S2, 8.77 g, 0.037 mol).

  • Reagents : TBSCl (6.20 g, 0.041 mol), imidazole (2.78 g, 0.041 mol), anhydrous DCM (100 mL).

  • Conditions : Nitrogen atmosphere, 0°C → room temperature, 5 h reaction time.

Stepwise Protocol

  • Setup : Charge a flame-dried flask with S2 and imidazole in DCM under N₂.

  • Cooling : Cool the mixture to 0°C using an ice bath.

  • Addition : Add TBSCl dropwise over 10 min.

  • Reaction : Stir at 0°C for 1 h, then warm to room temperature and stir for 4 h.

  • Workup :

    • Wash with saturated NH₄Cl (2 × 100 mL) to remove excess imidazole.

    • Wash with brine (100 mL) to eliminate residual salts.

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Perform flash chromatography (cyclohexane/ethyl acetate, 5:1) to isolate the product as a clear oil (10.89 g, 84% yield).

Optimization and Critical Parameters

Solvent Selection

Dichloromethane is preferred due to its ability to dissolve both polar (imidazole) and nonpolar (TBSCl) reactants while maintaining a low reaction temperature. Alternatives like THF or DMF may lead to slower silylation rates.

Stoichiometry and Base

A 1.1:1 molar ratio of TBSCl to substrate ensures complete conversion. Imidazole (1.1 eq.) acts as both a base and a catalyst, with excess amounts preventing HCl-induced decomposition.

Temperature Control

Maintaining 0°C during TBSCl addition minimizes side reactions (e.g., premature silylation of the carbamate). Gradual warming to room temperature ensures reaction completion without epimerization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Key Peaks :

    • 3346 cm⁻¹ (N-H stretch, carbamate).

    • 1704 cm⁻¹ (C=O stretch, carbamate).

    • 1254 cm⁻¹ (Si-C stretch, TBS group).

¹H NMR (CDCl₃, 400 MHz):

  • δ 0.04 (s, 6H, Si(CH₃)₂).

  • δ 0.89 (s, 9H, C(CH₃)₃).

  • δ 3.60 (t, J = 6.4 Hz, 2H, CH₂OSi).

  • δ 5.09 (s, 2H, OCH₂Ph).

  • δ 7.28–7.38 (m, 5H, aromatic).

¹³C NMR (CDCl₃, 100 MHz):

  • δ -5.3 (Si(CH₃)₂).

  • δ 18.3 (C(CH₃)₃).

  • δ 158.3 (C=O, carbamate).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + Na]⁺ = 374.2123.

  • Calculated : C₁₉H₃₃NO₃SiNa = 374.2127.

Comparative Analysis of Alternative Methods

While the described method is optimal, literature reports alternative approaches:

One-Pot Protection Strategies

Combining carbamate formation and silylation in a single pot reduces purification steps but risks over-silylation. Yields typically drop to 65–70% due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the amino alcohol on resin enables iterative protection-deprotection cycles. However, this method is cost-prohibitive for large-scale synthesis.

Applications in Organic Synthesis

The TBS-protected carbamate serves as a key intermediate in:

  • Peptide Synthesis : Temporary protection of serine/threonine side chains.

  • Glycosylation : Hydroxyl group masking during oligosaccharide assembly .

Chemical Reactions Analysis

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

1.1 Building Block for Carbamate Synthesis
Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate serves as an important intermediate in the synthesis of other carbamate derivatives. The TBDMS group provides protection for hydroxyl functionalities during multi-step synthetic processes, allowing for selective reactions without unwanted side reactions. This property is particularly beneficial in complex organic syntheses where functional group compatibility is crucial .

1.2 Versatile Reaction Conditions
The compound can undergo various transformations, such as deprotection under mild acidic conditions to reveal the hydroxyl group for further functionalization. This makes it suitable for generating a range of derivatives that can be tailored for specific applications, including pharmaceuticals and agrochemicals .

Pharmaceutical Applications

2.1 Potential Anticancer Agents
Recent studies have indicated that carbamates similar to this compound exhibit cytotoxic properties against various cancer cell lines. The incorporation of different substituents on the carbamate moiety can enhance biological activity, making this compound a candidate for further drug development .

2.2 Drug Delivery Systems
The silyl ether functionality in this compound can be exploited in drug delivery systems where controlled release is desired. The ability to modify the silyl group allows for the design of prodrugs that can improve the solubility and bioavailability of poorly soluble drugs .

Material Science

3.1 Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific properties. The presence of the TBDMS group allows for the incorporation of this compound into polymer matrices, which can enhance thermal stability and mechanical properties, making it useful in high-performance materials .

Case Studies and Research Findings

Study Findings Reference
Synthesis of Novel CarbamatesDemonstrated the utility of TBDMS-protected carbamates in synthesizing complex molecules with anticancer activity.
Drug Delivery ApplicationsExplored the use of silyl ethers in enhancing drug solubility and release profiles in therapeutic formulations.
Polymer DevelopmentInvestigated the incorporation of TBDMS-protected compounds into polymer systems to improve material properties.

Mechanism of Action

The mechanism of action of Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate, with the chemical formula C19H33NO3SiC_{19}H_{33}NO_3Si and CAS number 699020-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzyl group, a tert-butyldimethylsilyloxy moiety, and a pentylcarbamate functional group. Its molecular weight is approximately 351.56 g/mol. The presence of the silyloxy group enhances its stability and solubility in organic solvents, making it a useful intermediate in synthetic applications.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The silyloxy group may influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
  • Cell Proliferation Modulation : Research indicates that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways.

Biological Activity Studies

Research on related compounds suggests that this compound may exhibit significant biological activities. Below are some findings from relevant studies:

Study Findings
Santacruzamate A Analogues Analogues with similar structural motifs showed potent HDAC inhibition and anti-proliferative effects on MCF-7 breast cancer cells.
Histone Deacetylase Inhibitors Compounds with carbamate groups demonstrated selective inhibition of HDAC enzymes, suggesting that this compound could have similar effects.
Cytotoxicity Assays Related compounds induced apoptosis in HepG2 cells through modulation of apoptotic pathways, indicating potential for cancer therapy.

Case Studies

  • HDAC Inhibition : In a study focused on natural product analogues, compounds structurally related to this compound were synthesized and tested for their ability to inhibit HDAC activity. Results indicated that certain analogues significantly reduced cell viability in cancer cell lines, supporting the hypothesis that this compound may also exhibit similar properties.
  • Immune Modulation : Another study evaluated the immunomodulatory effects of similar compounds, revealing that they could enhance cytotoxic T cell degranulation while modulating immune responses. This suggests potential therapeutic applications in immunology.

Q & A

Q. How can the synthesis of Benzyl 5-(tert-butyldimethylsilyloxy)pentylcarbamate be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise Protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, minimizing side reactions .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures enhances crystallinity .
  • Monitoring : Track reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Moisture Sensitivity : TBS-protected compounds are hydrolytically labile. Store under inert gas (argon/nitrogen) at –20°C in flame-sealed vials .
  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Handle in fume hoods to avoid inhalation .
  • Stability Checks : Perform periodic NMR (monitor TBS group at δ 0.0–0.2 ppm) and HPLC to detect degradation .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound in oncology?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (dose range: 0.1–100 μM) .
    • Apoptosis : Quantify caspase-3/7 activation via fluorometric assays .
  • In Vivo Models : Administer intraperitoneally (10–50 mg/kg) in xenograft mice; monitor tumor volume and histopathology .
  • Controls : Include carbamate derivatives without the TBS group to assess the role of silyl protection .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H (δ 7.2–7.4 ppm for benzyl protons; δ 3.3–3.6 ppm for pentyloxy chain) and ¹³C (δ 25–26 ppm for TBS methyl groups) .
    • HRMS : Exact mass verification (e.g., [M+Na]⁺ via ESI) .
  • Purity : HPLC-MS (C18 column, 70:30 acetonitrile/water; retention time ~8–10 min) .
  • Thermal Stability : DSC/TGA to determine decomposition temperature (>150°C typical for silyl ethers) .

Q. How can contradictions in stability data for this compound under varying pH and temperature be resolved?

Methodological Answer:

  • Systematic Screening : Conduct accelerated stability studies:
    • pH Range : Test buffers (pH 2–10) at 25°C/40°C; monitor degradation via HPLC .
    • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
  • Controlled Experiments : Isolate degradation products (e.g., desilylated analogs) via preparative HPLC and characterize via NMR to identify instability pathways .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

Methodological Answer:

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure KD values .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .
  • Mutagenesis : Engineer target proteins (e.g., point mutations) to validate binding residues via SPR/ITC .

Data Contradiction Analysis

Example : Conflicting reports on hydrolytic stability of TBS-protected carbamates.

  • Resolution : Compare experimental conditions (e.g., aqueous/organic solvents, trace acid/base). Use deuterated solvents in NMR to detect hydrolysis intermediates (e.g., tert-butyldimethylsilanol) .

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